7-Benzofuranol, 3-bromo-

Description

Contextualization within Benzofuran (B130515) Chemistry

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, represents a significant structural motif in the realm of organic chemistry. numberanalytics.comwikipedia.org This parent compound, a colorless liquid component of coal tar, serves as the nucleus for a vast array of more complex derivatives. wikipedia.org The benzofuran scaffold is prevalent in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. numberanalytics.comwisdomlib.org The inherent chemical properties of the benzofuran ring system, influenced by the oxygen atom within the furan ring, make it a valuable and versatile building block for the synthesis of complex molecules. numberanalytics.com

The significance of benzofuran chemistry is underscored by its presence in various natural products, including those from the Asteraceae, Fabaceae, and Moraceae plant families. numberanalytics.commdpi.com For instance, compounds like psoralen, found in several plants, are benzofuran derivatives. wikipedia.org The diverse applications of benzofuran derivatives in medicinal chemistry have spurred considerable research into developing novel and efficient synthetic routes to this important heterocyclic system. researchgate.netresearchgate.net

Strategic Importance in Organic Synthesis

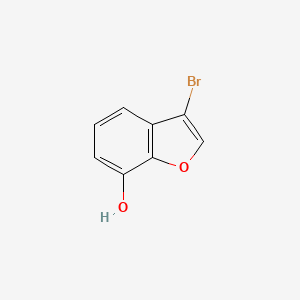

The compound 7-Benzofuranol, 3-bromo- (B131339) holds strategic importance as an intermediate in organic synthesis. Its structure, featuring both a hydroxyl (-OH) group at the 7-position and a bromine (-Br) atom at the 3-position of the benzofuran core, provides two reactive sites for further chemical modifications. This dual functionality allows for a variety of chemical transformations, making it a valuable building block for constructing more complex and functionally rich organic molecules. a2bchem.com

The bromine atom, in particular, serves as a versatile handle for introducing a wide range of substituents through various coupling reactions, such as those catalyzed by palladium. mdpi.comsci-hub.se Bromination itself is a critical transformation in organic synthesis, and the use of bromo-organic compounds is extensive. sci-hub.se The hydroxyl group can be alkylated or otherwise modified, allowing for the creation of diverse libraries of compounds from a single precursor. ptfarm.pl This strategic placement of functional groups enables chemists to systematically alter the molecule's structure to achieve desired properties, which is a key aspect of drug discovery and materials science. a2bchem.comnih.gov For example, the brominated benzofuran core can be a precursor for synthesizing analogs with potential applications in pharmaceuticals and agrochemicals.

Overview of Research Trajectories for Related Chemical Scaffolds

Research into benzofuran-based chemical scaffolds has been extensive and continues to evolve, driven by their diverse biological and pharmacological properties. researchgate.netphytojournal.com The benzofuran nucleus is a component of many natural products and has been incorporated into numerous synthetic compounds with a wide array of therapeutic applications. nih.govnih.gov

Key research trajectories for benzofuran derivatives include:

Medicinal Chemistry: A primary focus of benzofuran research is in drug discovery. nih.gov Derivatives have been investigated for a multitude of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. researchgate.netphytojournal.com The development of novel synthetic methodologies to access structurally diverse benzofuran derivatives is a continuous effort in the pharmaceutical industry. mdpi.comresearchgate.net

Catalysis: The synthesis of benzofuran derivatives often involves innovative catalytic strategies, with a significant emphasis on transition-metal-catalyzed reactions. nih.govacs.org Palladium-, copper-, and rhodium-based catalysts have been instrumental in developing efficient routes to these heterocyclic systems. acs.org

Materials Science: Beyond medicinal applications, benzofuran derivatives are being explored for their potential in materials science. Their electronic and optical properties make them candidates for use in the development of novel materials such as organic field-effect transistors and dye-sensitized solar cells. nih.gov

The ongoing exploration of new synthetic routes and the investigation of the structure-activity relationships of benzofuran derivatives ensure that this chemical scaffold will remain a significant area of research for the foreseeable future. researchgate.netacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-benzofuran-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTBKVCKUYGJFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313342 | |

| Record name | 7-Benzofuranol, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111454-63-8 | |

| Record name | 7-Benzofuranol, 3-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111454-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Benzofuranol, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Benzofuranol, 3 Bromo and Its Precursors

Retrosynthetic Approaches to the 3-Bromo-7-benzofuranol Core

Retrosynthetic analysis of 7-Benzofuranol, 3-bromo- (B131339) suggests several strategic bond disconnections to identify plausible starting materials. The most apparent disconnections are the carbon-bromine bond at the C3 position and the C-O and C-C bonds that form the furan (B31954) ring.

C3-Br Bond Disconnection: This leads back to the precursor 7-Benzofuranol. A subsequent regioselective bromination at the C3 position would then be required to yield the final product. However, direct bromination of the benzofuran (B130515) ring can be challenging to control, often favoring substitution on the electron-rich benzene (B151609) ring.

Furan Ring Disconnection (C-O and C-C bonds): A more common approach involves disconnecting the furan ring.

An O-alkylation/cyclization strategy suggests a disconnection leading to a 2-halophenol and a terminal alkyne. For the target molecule, this would imply starting with a suitably protected 2-bromo-6-hydroxyphenol derivative which could undergo a metal-catalyzed coupling with an acetylene (B1199291) equivalent, followed by intramolecular cyclization.

Another disconnection points to an appropriately substituted o-hydroxyphenyl ketone or aldehyde. For instance, a 2,6-dihydroxy-substituted benzene derivative could be elaborated by introducing a two-carbon unit that cyclizes to form the furan ring, with the bromine being introduced either before or after cyclization.

These retrosynthetic pathways highlight key intermediates, such as 7-hydroxybenzofuran, 2-ethynyl-benzene-1,3-diol, and various substituted phenols, which serve as the foundation for the forward synthetic routes.

Direct Synthesis Routes to 7-Benzofuranol, 3-bromo-

One viable pathway to a precursor of the target molecule involves the reduction of a carbonyl group at the C3 position. Specifically, 7-Bromo-3(2H)-benzofuranone, a commercially available compound, can be reduced to form 7-Bromo-2,3-dihydrobenzofuran-3-ol nih.gov. While this product is a dihydrobenzofuranol, it represents a key step in accessing the desired substitution pattern. Subsequent dehydration and aromatization would be necessary to form the benzofuran ring.

A known method for this reduction involves treating 7-bromo-2,3-dihydrobenzofuran-3-one with a mixture of formic acid and triethylamine (B128534) in the presence of a ruthenium catalyst. This process yields the corresponding alcohol, 7-Bromo-2,3-dihydrobenzofuran-3-ol.

Table 1: Reduction of 7-Bromo-3-benzofuranone

| Starting Material | Reagents & Catalyst | Product |

|---|

The formation of the benzofuran ring is a critical step, and numerous cyclization strategies have been developed. These methods typically involve the intramolecular reaction of a suitably substituted phenol (B47542).

Acid-Catalyzed Cyclization: A classical approach involves the rearrangement and subsequent cyclization of substituted phenyl ethers. For example, a process has been described for preparing 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) from catechol by reaction with methallyl chloride, followed by rearrangement and cyclization google.com. This strategy, when adapted to appropriately substituted phenols, can be guided by acid catalysts such as ferric chloride or magnesium chloride to facilitate the ring-closing step google.com.

Tandem Cyclization: Modern methods include tandem reactions, such as the DMAP-mediated cascade cyclization of ortho-hydroxy α-aminosulfones with bromo-dicarbonyl compounds to form functionalized benzofurans mdpi.com.

Perkin Synthesis: The original synthesis of benzofuran by Perkin involved the reaction of coumarin, demonstrating an early example of ring transformation to achieve the benzofuran core jocpr.com.

Introducing a bromine atom specifically at the C3 position of the benzofuran ring requires careful selection of the substrate and reaction conditions. Direct electrophilic bromination of the benzofuran nucleus often leads to substitution at other positions.

A powerful strategy to achieve C3-halogenation is through an electrophilic cyclization reaction. For instance, the cyclization of o-anisole- or o-thioanisole-substituted ynamides with electrophilic halogen sources like N-Bromosuccinimide (NBS) can yield 3-halogenated 2-amidobenzofurans organic-chemistry.org. Adapting this method by starting with a 2-alkynyl-6-hydroxyphenyl derivative could provide a direct route to the 3-bromo-7-hydroxybenzofuran core, where the bromine is incorporated regioselectively during the ring formation.

Catalytic Approaches in Benzofuran Synthesis

Transition metal catalysis offers efficient and versatile methods for constructing the benzofuran skeleton under mild conditions.

Palladium and Copper Catalysis: A widely used method is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring nih.gov. This one-pot procedure can be catalyzed by a combination of palladium complexes (e.g., (PPh3)PdCl2) and a copper(I) co-catalyst (e.g., CuI) nih.gov. By selecting a 2,6-dihalophenol or a 2-halo-6-hydroxyphenol as the starting material, this method can be tailored to produce 7-hydroxybenzofuran derivatives. An intriguing palladium-catalyzed process converts 3-bromo-2H-coumarins into 3-(benzofuran-2-yl)-2H-coumarins, involving C-H activation and ring contraction nih.govresearchgate.net.

Copper-Catalyzed Cyclization: Copper catalysts are also effective for the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure rsc.org. This transformation involves a sequential nucleophilic addition and oxidative cyclization. Furthermore, copper-catalyzed cascade reactions of o-hydroxybenzaldehydes with arylacetonitriles have been used to synthesize 2-aryl-3-cyanobenzofurans nih.gov.

Other Metal Catalysts: Ruthenium and Platinum complexes have also been employed in the cyclization of specific precursors to form benzofurans organic-chemistry.org. For example, Ru-catalyzed cycloisomerization of certain propargylic alcohols can afford the benzofuran core organic-chemistry.org.

Table 2: Overview of Metal-Mediated Cyclization Strategies for Benzofuran Synthesis

| Metal Catalyst | Reaction Type | Typical Precursors |

|---|---|---|

| Palladium (Pd) / Copper (Cu) | Sonogashira Coupling & Cyclization | o-Iodophenols and terminal alkynes organic-chemistry.orgnih.gov |

| Palladium (Pd) | C-H Activation & Ring Contraction | 3-Bromo-2H-coumarins nih.gov |

| Copper (Cu) | Aerobic Oxidative Cyclization | Phenols and alkynes rsc.org |

Emerging Catalytic Systems and Novel Pathways (e.g., Difluorocarbene-Mediated Cyclization)

Recent advancements in organic synthesis have introduced a variety of innovative catalytic systems and novel reaction pathways for constructing the benzofuran core. These methods offer alternatives to traditional syntheses, often providing higher efficiency, broader substrate scope, and unique functionalization patterns.

Catalytic Systems:

Palladium and Copper Catalysis: Palladium- and copper-based catalysts are extensively used in cross-coupling reactions to form the benzofuran ring. A common approach involves the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization. acs.org For instance, a combination of a palladium complex like (PPh₃)PdCl₂ and a copper(I) iodide co-catalyst in the presence of a base can effectively facilitate this transformation. nih.govacs.org

Rhodium-Mediated Catalysis: Relay rhodium-mediated catalysis has been employed for the chemodivergent generation of benzofuran skeletons through the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.gov

Lewis and Brønsted Acid Catalysis: Lewis acids such as iron chloride and scandium triflate have been shown to promote intramolecular cyclization reactions to furnish benzofuran derivatives. nih.gov Similarly, Brønsted acids like acetic acid can catalyze the formation of the heterocyclic ring from precursors such as benzoquinones. nih.gov

Novel Pathways: A notable emerging pathway involves the use of difluorocarbene for cascade cyclization reactions. While not a direct synthesis for 7-Benzofuranol, 3-bromo-, this method represents a novel strategy for creating related heterocyclic structures. In this approach, difluorocarbene, often generated from reagents like the Ruppert-Prakash reagent (TMSCF₃), can act as a bipolar building block. researchgate.netnih.gov It can sequentially react with a phenolate (B1203915) and an ester group on the same substrate in a homologation cyclization process. nih.gov This leads to the rapid assembly of gem-difluorinated dihydrobenzofuranones (coumaranones). researchgate.netnih.gov This strategy highlights the development of methods that use reactive intermediates to construct complex heterocyclic systems efficiently.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of benzofurans is a growing area of focus, aiming to reduce the environmental impact of chemical processes. nih.govbenthamdirect.com Key principles being implemented include:

Use of Catalysis: Employing catalytic amounts of reagents, such as palladium or copper complexes, is preferred over stoichiometric metal reagents. This reduces waste and improves atom economy. elsevier.es

Eco-Friendly Solvents: There is a move away from hazardous solvents like pyridine (B92270) and N,N-dimethylformamide (DMF). elsevier.es Researchers have explored the use of "greener" solvents like acetonitrile, which provides a good balance between reaction conversion and selectivity while being less environmentally harmful than traditional solvents like dichloromethane (B109758) or benzene. scielo.br Another innovative approach is the use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, which are biodegradable and have low toxicity. nih.govacs.org

Renewable Feedstocks: Utilizing starting materials derived from renewable resources is a core principle of green chemistry. For example, precursors for benzofuran synthesis can be derived from natural products like vanillin, demonstrating the use of renewable chemical feedstocks. elsevier.es

Energy Efficiency: The development of reactions that proceed under milder conditions, such as lower temperatures, contributes to energy efficiency. For example, some palladium-catalyzed couplings can be performed at 25-60°C, which is a significant improvement over older methods requiring temperatures above 100°C. elsevier.es

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and side products. scielo.br For the synthesis of benzofuran derivatives, key parameters that are typically optimized include the choice of catalyst, solvent, base, temperature, and reaction time.

For instance, in the synthesis of 3-acylbenzofurans from 2,3-dihydrobenzofuran (B1216630) precursors, the choice of reagent and solvent dramatically influences the product outcome. Using a base like potassium carbonate in THF can lead to high yields of the 3-acylbenzofuran through aromatization. nih.gov Conversely, using a specific combination of a strong acid (p-toluenesulfonic acid) and a highly polar, non-coordinating solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) can unexpectedly yield 3-formylbenzofurans. nih.gov

The following tables illustrate the effect of varying reaction conditions on product yield in representative benzofuran syntheses.

Table 1: Optimization of Reagents for the Transformation of a 2,3-Dihydrobenzofuran Precursor This interactive table shows how different reagents and conditions affect the yield of two different benzofuran products.

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield 4a (%) | Yield 5a (%) |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ | THF | Room Temp. | 4 | 97 | — |

| 2 | Pyridine | THF | Reflux | 12 | Trace | — |

| 3 | AcOH | Toluene | Reflux | 1 | 98 | — |

| 4 | PPTS | Toluene | Reflux | 1 | 95 | — |

| 5 | TFA | Toluene | Reflux | 1 | 99 | — |

| 6 | p-TsOH | (CF₃)₂CHOH | 60 | 0.5 | — | 95 |

Data sourced from a study on selective benzofuran synthesis. nih.gov

Table 2: Optimization of Oxidant for Dihydrobenzofuran Neolignan Synthesis This interactive table demonstrates the impact of different silver-based oxidants on the conversion and selectivity of a key synthetic step.

| Entry | Oxidant | Equivalents | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ag₂O | 0.5 | 93 | 33 | 31 |

| 2 | Ag₂CO₃ | 0.5 | 69 | 24 | 17 |

| 3 | AgNO₃ | 0.5 | 100 | 11 | 11 |

| 4 | AgOAc | 0.5 | 96 | 4 | 4 |

Data adapted from a study on optimizing oxidative coupling for dihydrobenzofuran synthesis. scielo.brscielo.br

These examples underscore the importance of systematic optimization to achieve desired synthetic outcomes efficiently and selectively. scielo.brnih.gov The principles and catalytic systems discussed are applicable to the targeted synthesis of complex benzofurans like 7-Benzofuranol, 3-bromo-.

Chemical Reactivity and Transformation Pathways of 7 Benzofuranol, 3 Bromo

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the 7-position is a dominant functional group, influencing the reactivity of the entire molecule. It is an activating group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. It also serves as a handle for derivatization through reactions such as etherification and esterification.

The benzofuran (B130515) ring system is inherently electron-rich and reactive towards electrophiles. In unsubstituted benzofuran, electrophilic attack preferentially occurs at the 2-position due to the formation of a more stable cationic intermediate where the positive charge is stabilized by the benzene (B151609) ring. stackexchange.comechemi.com However, the reactivity and regioselectivity of electrophilic aromatic substitution on 7-Benzofuranol, 3-bromo- (B131339) are significantly influenced by the substituents present.

The hydroxyl group at the 7-position is a powerful activating, ortho, para-directing group. wikipedia.org It strongly donates electron density to the benzene portion of the benzofuran ring, primarily at positions 6 and 4 (ortho and para to the hydroxyl group, respectively). This activating effect generally outweighs the directing effect of the furan (B31954) oxygen. The bromine atom at the 3-position is a deactivating group but is also ortho, para-directing.

Therefore, for electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, the incoming electrophile is expected to be directed to the positions activated by the hydroxyl group. The primary sites of substitution would be the C-6 and C-4 positions. The steric hindrance and the electronic effects of the existing substituents will ultimately determine the precise ratio of the resulting isomers.

| Position | Activating/Deactivating Group | Directing Effect | Predicted Reactivity |

| C-4 | -OH (para) | Activating | Favorable |

| C-6 | -OH (ortho) | Activating | Favorable |

| C-2 | Furan Oxygen | Activating | Less Favorable |

| C-5 | -OH (meta) | Activating | Less Favorable |

This table provides a qualitative prediction of reactivity for electrophilic aromatic substitution on the 7-Benzofuranol, 3-bromo- ring.

The phenolic hydroxyl group of 7-Benzofuranol, 3-bromo- can readily undergo etherification and esterification reactions, which are common transformations for phenols. These reactions are useful for protecting the hydroxyl group or for introducing new functional moieties to modify the molecule's properties.

Etherification: The formation of an ether linkage can be achieved under standard Williamson ether synthesis conditions. This involves deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, followed by reaction with an alkyl halide.

Reaction: 7-Benzofuranol, 3-bromo- + R-X + Base → 7-(Alkoxy)benzofuran, 3-bromo- + Base·HX

Typical Reagents:

Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).

Alkylating Agent (R-X): Alkyl iodides, bromides, or sulfates (e.g., methyl iodide, ethyl bromide, dimethyl sulfate).

Esterification: The phenolic hydroxyl group can be converted into an ester by reaction with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a base to neutralize the acidic byproduct.

Reaction: 7-Benzofuranol, 3-bromo- + R-COCl → 7-(Acyloxy)benzofuran, 3-bromo- + HCl

Typical Reagents:

Acylating Agent: Acetyl chloride, benzoyl chloride, or acetic anhydride.

Base: Pyridine (B92270) or triethylamine (B128534), which also acts as a catalyst.

These reactions are generally high-yielding and provide a straightforward method for modifying the phenolic portion of the molecule.

Reactions Involving the Bromine Atom at Position 3

The bromine atom at the 3-position of the benzofuran ring is a key site for synthetic transformations. While it is attached to an sp²-hybridized carbon, making it less reactive than an alkyl bromide in simple nucleophilic substitution, it is an excellent handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly metal-catalyzed cross-coupling reactions.

Direct nucleophilic substitution of the bromine atom at the 3-position of the benzofuran ring is generally challenging under standard Sₙ2 conditions. Nucleophilic aromatic substitution (SₙAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orgyoutube.comnih.gov In 7-Benzofuranol, 3-bromo-, the hydroxyl group is electron-donating, which disfavors the SₙAr mechanism.

However, under forcing conditions or with highly reactive nucleophiles, substitution may be possible. For instance, reactions with strong nucleophiles like alkoxides or amides at high temperatures might lead to substitution products, though such reactions are often low-yielding and may be accompanied by side reactions.

The bromine atom at the 3-position is well-suited for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of C-C, C-N, and C-O bonds. The general reactivity trend for aryl halides in these reactions is I > Br > Cl. The 3-bromo-benzofuran moiety is expected to be a competent coupling partner.

Suzuki-Miyaura Coupling: This reaction couples the 3-bromobenzofuran with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.orgorganic-chemistry.org It is widely used for the synthesis of biaryl and vinyl-substituted benzofurans.

Sonogashira Coupling: This reaction forms a C-C bond between the 3-bromobenzofuran and a terminal alkyne. wikipedia.orgorganic-chemistry.orgjk-sci.comlibretexts.org It is a reliable method for the synthesis of 3-alkynylbenzofurans.

Heck Reaction: This reaction couples the 3-bromobenzofuran with an alkene to form a new C-C bond, leading to 3-vinylbenzofuran derivatives. organic-chemistry.orgyoutube.comwikipedia.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the 3-bromobenzofuran with a primary or secondary amine. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.orgyoutube.com This provides a direct route to 3-aminobenzofuran derivatives.

Below is a table summarizing the general conditions for these reactions with 7-Benzofuranol, 3-bromo- as a substrate.

| Reaction Name | Coupling Partner | Catalyst (Typical) | Base (Typical) | Solvent (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 3-Aryl/Vinyl-7-benzofuranol |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | 3-Alkynyl-7-benzofuranol |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 3-Alkenyl-7-benzofuranol |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 3-(Amino)-7-benzofuranol |

This table presents generalized conditions. The phenolic -OH group may require protection depending on the specific reaction conditions and reagents used.

Oxidative and Reductive Transformations of the Benzofuranol Skeleton

The benzofuranol skeleton can undergo both oxidative and reductive transformations, although the specific reactions of 7-Benzofuranol, 3-bromo- are not extensively documented. The reactivity can be inferred from related benzofuran and phenol (B47542) derivatives.

Oxidative Transformations: The phenolic ring is susceptible to oxidation. Strong oxidizing agents can lead to ring-opening or the formation of quinone-like structures. For instance, oxidation of similar phenols can be achieved with reagents like Fremy's salt or salcomine (B1680745) to yield ortho-quinones. The furan ring itself can also be susceptible to oxidation, potentially leading to cleavage of the C2-C3 double bond under harsh conditions (e.g., ozonolysis).

Reductive Transformations: The furan ring of benzofuran is relatively stable to catalytic hydrogenation under conditions that would reduce a simple double bond. However, under more forcing conditions (e.g., high pressure, specific catalysts like rhodium on carbon), the furan ring can be reduced to the corresponding 2,3-dihydrobenzofuran (B1216630). A known method for the synthesis of hydroxybenzofurans involves the reduction of hydroxybenzofuranones with reducing agents like lithium borohydride. arkat-usa.org This suggests that the furanone precursor to 7-Benzofuranol, 3-bromo- could be synthesized and then reduced to the target molecule. The C-Br bond can also be subject to reduction (hydrodebromination) using various methods, including catalytic hydrogenation with a palladium catalyst or treatment with reducing agents like tributyltin hydride.

Functional Group Interconversions on the Benzofuran Core

The benzofuran nucleus, particularly the furan ring, is susceptible to electrophilic attack, while the bromo and hydroxyl substituents serve as versatile handles for a variety of functional group interconversions.

The bromine atom at the C-3 position is a key site for modification. Although direct examples for 7-Benzofuranol, 3-bromo- are not extensively detailed, the reactivity of similar bromo-substituted aromatic and heterocyclic compounds is well-established. These transformations typically involve transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, analogous brominated phenyl derivatives can undergo Suzuki cross-coupling for C-C bond formation or Buchwald-Hartwig reactions for C-N bond formation mdpi.com.

The hydroxyl group at the C-7 position can be readily transformed. A common reaction is its conversion to an acetoxy group, which can serve as a protecting group or be part of a larger synthetic strategy mdpi.com. Furthermore, the hydroxyl group can be alkylated, for example, through reaction with alkyl halides in the presence of a base.

The benzofuran core itself can undergo electrophilic substitution. The furan ring is generally more reactive than the benzene ring. Halogenation is a common transformation; for example, reaction with bromine can lead to the introduction of additional bromine atoms onto the benzofuran skeleton researchgate.net. Friedel–Crafts acylation is another important reaction, typically occurring at the more nucleophilic C-2 position if available, but the existing substitution pattern on 7-Benzofuranol, 3-bromo- will direct incoming electrophiles researchgate.net.

The C-2 position of the benzofuran ring can be metallated, for instance, by using organolithium reagents like n-butyllithium. This creates a nucleophilic center that can react with various electrophiles, allowing for the introduction of a wide range of substituents researchgate.net.

Table 1: Potential Functional Group Interconversions

| Starting Functional Group | Reagents and Conditions (Analogous) | Resulting Functional Group | Reaction Type |

| 3-Bromo | Pd catalyst, boronic acid, base | 3-Aryl / 3-Alkyl | Suzuki Coupling mdpi.com |

| 3-Bromo | Pd catalyst, amine, base | 3-Amino | Buchwald-Hartwig Amination mdpi.com |

| 7-Hydroxyl | Acetic anhydride, base | 7-Acetoxy | Acylation / Protection mdpi.com |

| 7-Hydroxyl | Alkyl halide, base | 7-Alkoxy | Williamson Ether Synthesis |

| Benzofuran Core (C-2) | n-Butyllithium, then electrophile (e.g., R-X) | 2-Substituted Benzofuran | Metallation-Alkylation researchgate.net |

| Benzofuran Core | Acyl chloride, Lewis acid (e.g., SnCl₄) | Acylated Benzofuran | Friedel-Crafts Acylation researchgate.net |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving benzofurans is crucial for controlling selectivity and achieving desired synthetic outcomes.

One of the key reaction types for modifying benzofurans is the acid-catalyzed rearrangement of intermediates derived from related structures like 2,3-dihydrobenzofurans. A proposed mechanism for the formation of 3-formylbenzofuran and 3-acylbenzofuran isomers from a common 2,3-dihydrobenzofuran precursor highlights the role of the acid catalyst nih.gov. The pathway to the 3-acylbenzofuran involves a straightforward aromatization through the elimination of a leaving group. In contrast, the formation of the 3-formylbenzofuran is suggested to proceed through a more complex pathway involving a diprotonated intermediate. This intermediate facilitates a ring-opening of the dihydrofuran moiety, followed by a subsequent ring-closure at a different position to form the final product after aromatization and hydrolysis nih.gov.

Palladium-catalyzed reactions, such as the Suzuki coupling, which could be applied to the 3-bromo position, follow a well-established catalytic cycle. This cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the benzofuran, forming a palladium(II) intermediate.

Transmetallation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, base, and solvent.

Another mechanistically significant transformation is the lithiation at the C-2 position. The regioselectivity of this reaction is driven by the acidity of the C-2 proton, which is enhanced by the adjacent oxygen atom in the furan ring. The resulting 2-lithiated benzofuran is a powerful nucleophile that readily attacks electrophiles researchgate.net.

Table 2: Mechanistic Steps in Key Benzofuran Reactions

| Reaction | Key Mechanistic Feature | Intermediate Species | Reference |

| Acid-Catalyzed Rearrangement | Formation of a diprotonated intermediate | Diprotonated 2,3-dihydrobenzofuran, Ring-opened carbocation | nih.gov |

| Suzuki Coupling | Catalytic cycle involving Pd(0)/Pd(II) | Organopalladium(II) complex | nih.gov |

| C-2 Lithiation | Deprotonation of the most acidic ring proton | 2-Lithiated benzofuran | researchgate.net |

Derivatization Strategies and Analogue Preparation

Construction of Substituted Benzofuranol Analogues

The synthesis of substituted benzofuranol analogues from 7-Benzofuranol, 3-bromo- (B131339) primarily leverages the reactivity of the carbon-bromine bond. Palladium-catalyzed cross-coupling reactions are a cornerstone for this purpose, allowing for the formation of carbon-carbon and carbon-heteroatom bonds at the C3 position.

Key strategies include:

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids provides a straightforward route to 3-aryl-7-benzofuranol derivatives. This method is known for its tolerance of a wide range of functional groups.

Stille Coupling: The use of organotin reagents in Stille coupling reactions is another effective method for introducing alkyl, vinyl, and aryl substituents at the C3 position. nih.gov

Heck-Type Reactions: Palladium-catalyzed Heck-type reactions can be employed for the arylation and subsequent ring closure of benzofurans, offering pathways to more complex fused heterocyclic systems. nih.gov

Precursor-Based Synthesis: Analogues can also be prepared from precursors like 2-hydroxyacetophenone, which can be methallylated, cyclized, and subsequently brominated and functionalized to yield a variety of substituted 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) derivatives. google.com

The table below summarizes representative palladium-catalyzed reactions applicable to the C3-bromo position for analogue construction.

| Reaction Type | Reagent | Catalyst System (Example) | Resulting C3-Substituent |

| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂, Ligand, Base | Aryl |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Alkyl, Aryl, Vinyl |

| Heck-Type Oxyarylation | Hydroxy Aryl Iodide | Pd Catalyst, Base | Fused Ring System |

| C-H Arylation | Aryl Halide | Pd(OAc)₂ | Aryl (at C2) |

Introduction of Diverse Functional Groups on the Benzofuran (B130515) Skeleton

The introduction of diverse functional groups onto the 3-bromo-7-benzofuranol scaffold can be achieved through reactions at both the C3-bromo and C7-hydroxyl positions. This dual reactivity allows for extensive chemical modifications.

Modifications at the C3-Position: Palladium-catalyzed reactions are paramount for functionalizing the C3 position. researchgate.net Direct C-H arylation, for instance, typically occurs at the C2 position, leaving the C3-bromo group available for subsequent orthogonal chemistry. nih.govmdpi.com A variety of aryl and heteroaryl bromides, tolerant of functional groups like acetyl, formyl, ester, and nitrile, can be used to introduce complexity. nih.gov

Modifications at the C7-Position: The C7-hydroxyl group is a versatile site for introducing a different set of functionalities. Standard organic reactions can be applied, such as:

Etherification: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis) yields 7-alkoxy derivatives.

Esterification: Acylation with acid chlorides or anhydrides produces 7-acyloxy analogues. The resulting ester can also be hydrolyzed back to the hydroxyl group. google.com

Nucleophilic Substitution Precursors: Conversion of the hydroxyl group to a better leaving group (e.g., a tosylate or triflate) allows for subsequent nucleophilic substitution to introduce amines, azides, or other nucleophiles.

The following table outlines common derivatization reactions for the 3-bromo-7-benzofuranol scaffold.

| Position | Reaction | Reagents | Introduced Functional Group |

| C3 | Suzuki Coupling | R-B(OH)₂ | -R (Aryl, Heteroaryl) |

| C3 | Buchwald-Hartwig Amination | R₂NH | -NR₂ |

| C3 | Sonogashira Coupling | Terminal Alkyne | -C≡C-R |

| C7 | Etherification | R-X, Base | -OR |

| C7 | Esterification | RCOCl or (RCO)₂O | -OC(O)R |

| C7 | Mitsunobu Reaction | R-OH, DEAD, PPh₃ | -OR |

Stereo- and Regioselective Derivatization Approaches

Regioselectivity is a key consideration when performing further substitutions on the 7-Benzofuranol, 3-bromo- core. The inherent electronic properties of the benzofuran ring and the influence of the existing substituents direct the position of incoming electrophiles or coupling partners.

C-H Functionalization: Palladium-catalyzed C-H arylation of the benzofuran core is highly regioselective, preferentially occurring at the C2 position. mdpi.com This allows for the synthesis of 2-aryl-3-bromo-7-benzofuranol derivatives, where the bromine atom can be targeted in a subsequent modification step.

Electrophilic Aromatic Substitution: Further electrophilic substitution on the benzene (B151609) ring portion (positions C4, C5, C6) is directed by the combined electronic effects of the fused furan (B31954) ring, the C7-hydroxyl group (an activating ortho-, para-director), and the C3-bromo substituent. The C7-OH group strongly activates the C6 and C4 positions towards electrophiles.

While 7-Benzofuranol, 3-bromo- is an achiral molecule, stereoselective derivatization can be achieved by introducing chiral centers. For instance, enantioselective intramolecular Heck-Matsuda reactions combined with Stille coupling have been used to create benzofurans with a chiral quaternary center at the C3 position, demonstrating a pathway to chiral analogues. nih.gov

Development of Libraries of Related Chemical Entities

The development of chemical libraries of 7-Benzofuranol, 3-bromo- derivatives is a systematic approach to explore the structure-activity relationship (SAR) for various applications. The robust and versatile palladium-catalyzed cross-coupling reactions are particularly well-suited for library synthesis.

A common strategy involves a divergent synthetic approach using the 3-bromo-7-benzofuranol scaffold.

Scaffold Preparation: Large-scale synthesis of the core 3-bromo-7-benzofuranol molecule.

Parallel Synthesis: The core scaffold is distributed into an array of reaction vessels (e.g., a 96-well plate).

Diversification: A diverse set of building blocks is added to the array. For example, in a Suzuki coupling reaction, a library of different arylboronic acids would be used to generate a library of 3-aryl-7-benzofuranol analogues. A second dimension of diversity can be introduced by subsequently modifying the C7-hydroxyl group with a library of acyl chlorides or alkyl halides.

This combinatorial approach allows for the rapid generation of hundreds of distinct, but structurally related, compounds from a common intermediate, facilitating high-throughput screening and the efficient exploration of chemical diversity.

Advanced Spectroscopic and Structural Characterization for Mechanistic and Novel Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) for Complex Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "7-Benzofuranol, 3-bromo-". Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.

In the ¹H NMR spectrum, the aromatic protons of the benzofuran (B130515) ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The precise chemical shifts and coupling patterns of the protons at positions 2, 4, 5, and 6 would be influenced by the electronic effects of the hydroxyl and bromine substituents. The proton at position 2, being on the furan (B31954) ring, would likely exhibit a distinct chemical shift. The hydroxyl proton at position 7 would present as a broad singlet, the position of which is dependent on solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbon atom bearing the bromine (C3) would be significantly influenced by the halogen's electronegativity and heavy atom effect. Similarly, the carbon attached to the hydroxyl group (C7) would show a characteristic downfield shift. Quaternary carbons, such as C3a and C7a, would also be identifiable. Advanced NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and to establish the connectivity within the molecule, confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 7-Benzofuranol, 3-bromo- (B131339) (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 7.5 - 7.8 | - |

| H4 | 7.0 - 7.3 | - |

| H5 | 6.8 - 7.1 | - |

| H6 | 7.1 - 7.4 | - |

| 7-OH | Variable (broad) | - |

| C2 | 120 - 125 | |

| C3 | 100 - 105 | |

| C3a | 150 - 155 | |

| C4 | 115 - 120 | |

| C5 | 120 - 125 | |

| C6 | 125 - 130 | |

| C7 | 155 - 160 | |

| C7a | 130 - 135 |

Mass Spectrometry (MS) for Fragmentation Pathways and Reaction Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "7-Benzofuranol, 3-bromo-" and to elucidate its fragmentation pathways. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the molecular formula C₈H₅BrO₂.

The electron ionization (EI) mass spectrum of "7-Benzofuranol, 3-bromo-" is expected to show a prominent molecular ion peak cluster ([M]⁺ and [M+2]⁺) with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation of the molecular ion under EI conditions can provide valuable structural information. Common fragmentation pathways for benzofurans involve the loss of CO, leading to the formation of a stable benzofuran radical cation benthamopen.com. For this specific compound, initial fragmentation might involve the loss of a bromine radical (Br•) or hydrogen bromide (HBr). Subsequent fragmentation could involve the cleavage of the furan ring.

Electrospray ionization (ESI) and other soft ionization techniques can be used to study reaction intermediates in solution. By coupling mass spectrometry with liquid chromatography (LC-MS), it is possible to separate and identify transient species formed during chemical reactions involving "7-Benzofuranol, 3-bromo-". Tandem mass spectrometry (MS/MS) experiments on the molecular ion or key fragment ions can further detail the fragmentation cascade, aiding in the structural confirmation and the study of reaction mechanisms. The fragmentation of protonated benzofuran neolignans has been shown to yield diagnostic ions associated with specific structural features, a principle that can be applied here nih.gov.

Table 2: Predicted Key Mass Spectrometric Fragments for 7-Benzofuranol, 3-bromo-

| m/z (relative to ⁷⁹Br) | Proposed Fragment | Proposed Neutral Loss |

| 212 | [C₈H₅⁷⁹BrO₂]⁺ (Molecular Ion) | - |

| 133 | [C₈H₅O₂]⁺ | Br• |

| 132 | [C₈H₄O₂]⁺• | HBr |

| 105 | [C₇H₅O]⁺ | CO from [C₈H₅O₂]⁺ |

| 77 | [C₆H₅]⁺ | CO from [C₇H₅O]⁺ |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of "7-Benzofuranol, 3-bromo-" would provide accurate bond lengths, bond angles, and torsion angles, confirming the planar benzofuran ring system and the positions of the bromine and hydroxyl substituents.

In cases where chiral derivatives of "7-Benzofuranol, 3-bromo-" are synthesized, X-ray crystallography can be used to determine the absolute stereochemistry of the chiral centers, which is crucial for understanding their biological activity.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The vibrational spectrum of "7-Benzofuranol, 3-bromo-" is expected to exhibit characteristic bands corresponding to the various functional groups and the benzofuran skeleton.

The IR spectrum will likely show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration of the phenolic hydroxyl group would appear around 1200 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The aromatic ring breathing modes would be prominent in the Raman spectrum. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and assist in the assignment of the experimental bands, as has been done for related dibenzofuran (B1670420) structures nih.gov. By analyzing the shifts in vibrational frequencies upon isotopic substitution or chemical modification, a detailed understanding of the vibrational dynamics of the molecule can be achieved.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 7-Benzofuranol, 3-bromo-

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

| O-H Stretch | 3200 - 3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-O Stretch (Phenolic) | 1180 - 1260 | Moderate |

| C-Br Stretch | 500 - 700 | 500 - 700 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. While "7-Benzofuranol, 3-bromo-" is achiral, these techniques become critical if the molecule is derivatized to introduce a stereocenter or if it is studied in a chiral environment.

For chiral derivatives of "7-Benzofuranol, 3-bromo-", CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the enantiomeric purity and absolute configuration of a sample. The synthesis of chiral 2-substituted benzofurans has been reported, and their optical purity can be confirmed using techniques like NMR with chiral solvating agents or chiral chromatography, which are often correlated with chiroptical data organic-chemistry.orgnih.gov. The helicity of the dihydrofuran ring in related benzofuran structures has been shown to correlate with the sign of the CD signal, providing a basis for assigning absolute configurations rsc.org.

ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers relations and can also be used to determine the enantiomeric purity and to study conformational changes in chiral molecules. For any potential chiral applications or transformations of "7-Benzofuranol, 3-bromo-", chiroptical spectroscopy would be a vital tool for stereochemical analysis.

Computational and Theoretical Studies on 7 Benzofuranol, 3 Bromo

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental in studying the intrinsic properties of molecules. For benzofuran (B130515) derivatives, these calculations offer deep insights into their electronic structure, reactivity, and spectroscopic characteristics. researchgate.netacs.org

The electronic structure of a molecule dictates its chemical behavior. DFT calculations are commonly employed to determine the optimized molecular geometry and the distribution of electrons within the molecule. acs.org Key aspects of this analysis for a compound like 7-Benzofuranol, 3-bromo- (B131339) would involve:

Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the ground state.

Electron Density Distribution: Mapping of electron density to identify electron-rich and electron-deficient regions.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. acs.org In studies of other benzofuran derivatives, a smaller HOMO-LUMO gap has been associated with higher reactivity. acs.org

Table 1: Representative Frontier Molecular Orbital Energies for a Benzofuran Derivative (Calculated using DFT)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical calculations can predict 1H and 13C NMR chemical shifts. mdpi.com This is particularly useful for assigning signals in complex spectra and for distinguishing between isomers.

Vibrational Spectroscopy: DFT methods can compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. acs.org

Reactivity Indices: Global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 2: Predicted Spectroscopic Data and Reactivity Indices for a Substituted Benzofuran

| Parameter | Predicted Value |

| 1H NMR Chemical Shift (sample proton) | 7.2 ppm |

| 13C NMR Chemical Shift (sample carbon) | 125.4 ppm |

| Key IR Frequency (C=O stretch) | 1720 cm-1 |

| Chemical Hardness (η) | 2.18 eV |

| Electronegativity (χ) | 4.07 eV |

Computational methods are invaluable for studying the mechanisms of chemical reactions involving benzofuran derivatives. mdpi.comresearchgate.net By mapping the potential energy surface of a reaction, chemists can:

Identify Intermediates and Transition States: Calculations can locate the structures of transient intermediates and the high-energy transition states that connect reactants, intermediates, and products.

Determine Activation Energies: The energy barrier for a reaction, known as the activation energy, can be calculated, providing insight into the reaction rate. youtube.com

Explore Reaction Pathways: Different possible reaction pathways can be computationally explored to determine the most favorable one. For instance, in the synthesis of benzofuran derivatives, computational studies can help understand the regioselectivity of certain reactions. youtube.com

Molecular Dynamics Simulations for Non-Biological Systems (e.g., Material Interactions)

While many molecular dynamics (MD) simulations of benzofuran derivatives focus on their interactions with biological targets like proteins, these techniques are also applicable to non-biological systems, such as materials science. mdpi.com MD simulations can provide insights into the behavior of 7-Benzofuranol, 3-bromo- when interacting with surfaces, polymers, or other materials. These simulations can be used to study:

Adsorption on Surfaces: The interaction and orientation of the molecule on different material surfaces can be simulated to understand adsorption phenomena.

Polymer Interactions: MD simulations can model the interaction of benzofuran derivatives with polymer matrices, which is relevant for applications in polymer chemistry. researchgate.net

Solvation Effects: The behavior of the molecule in different solvents can be studied to understand its solubility and the influence of the solvent on its conformation and reactivity.

Structure-Reactivity Relationship Studies through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For a class of compounds like brominated benzofuranols, QSAR studies can be employed to:

Identify Key Molecular Descriptors: These models identify which molecular properties (descriptors), such as electronic, steric, or hydrophobic characteristics, are most important for a given activity. For brominated flame retardants, QSAR models have been developed to predict their endocrine-disrupting potencies.

Predict Activity of New Compounds: Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds. This is a crucial step in rational drug design and materials science.

Guide Chemical Modifications: By understanding which structural features are important for activity, chemists can make targeted modifications to the molecular structure to enhance desired properties. Studies on halogenated benzofuran derivatives have shown that the position and nature of the halogen can significantly impact their biological activity.

Table 3: Example of Molecular Descriptors Used in QSAR Studies of Aromatic Compounds

| Descriptor Type | Example Descriptor | Property Represented |

| Electronic | Dipole Moment | Polarity and intermolecular interactions |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Partitioning between water and octanol |

| Topological | Wiener Index | Molecular branching |

Potential Applications in Chemical Sciences and Advanced Materials

Role as a Precursor in Complex Organic Synthesis

The bifunctional nature of 7-Benzofuranol, 3-bromo- (B131339), possessing both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, positions it as a highly versatile intermediate in complex organic synthesis. The bromine atom at the C3 position and the hydroxyl group at the C7 position offer orthogonal reactivity, allowing for selective transformations at either site.

The presence of the aryl bromide moiety makes 7-Benzofuranol, 3-bromo- an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. Key examples of such transformations include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 7-Benzofuranol, 3-bromo- with an organoboron compound in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures and could be employed to introduce a wide range of aryl or heteroaryl substituents at the 3-position of the benzofuran (B130515) ring. The reaction is known for its mild conditions and tolerance of various functional groups nih.govlibretexts.orgtcichemicals.comuwindsor.ca.

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. This would allow for the introduction of vinyl groups at the 3-position of the benzofuran core, which can be further functionalized wikipedia.orgorganic-chemistry.orgnih.govchemrxiv.orglibretexts.org.

Sonogashira Coupling: This coupling reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would yield a 3-alkynyl-7-hydroxybenzofuran. Alkynes are valuable functional groups that can participate in various subsequent transformations, including cycloadditions and reductions researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net.

The hydroxyl group at the 7-position provides another avenue for derivatization. It can undergo a range of reactions typical of phenols, such as:

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions would yield various ether derivatives.

Esterification: Acylation with acid chlorides or anhydrides would produce the corresponding esters.

O-Arylation: Ullmann or Buchwald-Hartwig amination type couplings could be used to form diaryl ethers.

The ability to perform these transformations selectively allows for the systematic construction of a diverse library of benzofuran derivatives with tailored electronic and steric properties for various applications.

Table 1: Potential Synthetic Transformations of 7-Benzofuranol, 3-bromo-

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 3-Aryl-7-benzofuranol |

| Heck Reaction | Alkene, Pd catalyst, base | 3-Vinyl-7-benzofuranol |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 3-Alkynyl-7-benzofuranol |

| Etherification | R-X, base | 3-Bromo-7-alkoxybenzofuran |

| Esterification | R-COCl, base | 3-Bromo-7-benzofuranyl ester |

Integration into Polymeric and Macromolecular Systems

The bifunctionality of 7-Benzofuranol, 3-bromo- allows for its use as a monomer in step-growth polymerization. For instance, the hydroxyl group can react with carboxylic acids or their derivatives to form polyester (B1180765) chains, while the bromine atom remains available for post-polymerization modification. This approach allows for the synthesis of functional polymers where the benzofuran unit is integrated into the polymer backbone.

Alternatively, 7-Benzofuranol, 3-bromo- could be grafted onto existing polymer chains. The hydroxyl group could be used to attach the molecule to polymers with complementary functional groups, such as those containing carboxylic acid or isocyanate moieties. The pendant bromobenzofuran unit could then be further functionalized, for example, through the cross-coupling reactions mentioned previously. This would allow for the introduction of specific properties, such as fluorescence or catalytic activity, to the polymer.

The synthesis of poly(benzofuran-co-arylacetic acid) has been reported, demonstrating the feasibility of creating polymers with benzofuran units in the main chain nih.gov. Although this polymer is structurally different from what would be derived directly from 7-Benzofuranol, 3-bromo-, it highlights the interest in benzofuran-containing polymers for applications such as functional coatings for nanoparticles nih.gov.

Application in Catalysis as a Ligand or Promoter

The structure of 7-Benzofuranol, 3-bromo- suggests its potential to act as a ligand for transition metal catalysts. The presence of both a soft donor atom (the oxygen of the hydroxyl group) and a potential coordination site through the furan (B31954) oxygen or the aromatic pi-system, allows for the formation of metal complexes researchgate.netmdpi.comnih.gov. The electronic properties of the benzofuran ring can be tuned by modifying the substituents, which in turn can influence the catalytic activity of the corresponding metal complex.

While no specific catalytic applications of 7-Benzofuranol, 3-bromo- as a ligand have been reported, related benzofuran structures are known to be part of catalytically active systems. For example, transition metal complexes featuring various organic ligands are widely used in catalysis mdpi.comacs.orgnih.gov. The hydroxyl group of 7-Benzofuranol, 3-bromo- could be deprotonated to form a phenoxide, which is a common coordinating group in organometallic chemistry. The bromine atom could also play a role in the electronic properties of the ligand or serve as a handle for further modification of the ligand structure.

Furthermore, the phenolic hydroxyl group could allow the molecule to act as a proton shuttle or a hydrogen bond donor, potentially promoting certain catalytic reactions. The development of new ligands is crucial for advancing homogeneous catalysis, and the benzofuran scaffold offers a tunable platform for designing ligands with specific steric and electronic properties nih.gov.

Utilization in Sensing Technologies for Chemical Analytes

Benzofuran derivatives are known to exhibit interesting photophysical properties, and some have been developed as fluorescent probes for the detection of various analytes organic-chemistry.orgnih.govnist.gov. The benzofuran core can act as a fluorophore, and its emission properties can be sensitive to the surrounding environment and the presence of specific chemical species.

Although the sensing capabilities of 7-Benzofuranol, 3-bromo- itself have not been explored, its structure provides a foundation for the design of chemical sensors. The hydroxyl group at the 7-position is a key feature in some known fluorescent probes based on hydroxy-substituted aromatic systems nih.gov. This group can participate in excited-state proton transfer (ESPT), a process that can lead to a large Stokes shift and dual emission, which are desirable properties for fluorescent sensors.

The bromine atom at the 3-position can be used to attach a receptor unit for a specific analyte through cross-coupling reactions. This modular design allows for the creation of a variety of sensors for different targets. For instance, coupling a crown ether could lead to a sensor for metal ions, while attaching a specific peptide sequence could result in a biosensor. The fluorescence of the benzofuran core would be expected to change upon binding of the analyte to the receptor, providing a detectable signal.

Furthermore, the benzofuran scaffold could be incorporated into electrochemical sensors. Modified electrodes with organic molecules can show enhanced sensitivity and selectivity for the detection of various analytes mdpi.comnih.govnih.govresearchgate.netmdpi.com. The redox properties of the hydroxybenzofuran unit could be exploited for the electrochemical detection of target molecules.

Optoelectronic and Photochemical Applications

The extended π-system of the benzofuran ring suggests that derivatives of 7-Benzofuranol, 3-bromo- could have interesting optoelectronic and photochemical properties. Benzofuran-containing materials have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices acs.org.

The absorption and emission wavelengths of benzofuran derivatives can be tuned by introducing different substituents onto the aromatic ring. The hydroxyl group at the 7-position is an electron-donating group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule. The bromine atom, being an electron-withdrawing group, will also affect the electronic structure. By strategically modifying the molecule, for example, by introducing strong electron-donating or -withdrawing groups at the 3-position via cross-coupling reactions, it should be possible to create derivatives with tailored absorption and emission properties across the visible spectrum.

Studies on related brominated aromatic compounds have shown that the presence of a heavy atom like bromine can enhance intersystem crossing, potentially leading to phosphorescence or facilitating photochemical reactions that proceed through a triplet excited state. While specific photochemical studies on 7-Benzofuranol, 3-bromo- are lacking, the general principles of photochemistry suggest that this compound could be a precursor to photoactive materials. For instance, derivatives could be designed to act as photosensitizers or as components in photochromic systems. The photophysical properties of a 3-bromo-benzanthrone derivative have been studied, indicating that brominated aromatic systems can exhibit interesting fluorescence behavior mdpi.com.

Future Research Directions and Unaddressed Challenges in 7 Benzofuranol, 3 Bromo Chemistry

Discovery of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research in the synthesis of 7-Benzofuranol, 3-bromo- (B131339) should prioritize the principles of green chemistry to minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas for future investigation include:

Visible-Light-Mediated Catalysis: The use of visible light as a renewable energy source to drive chemical reactions is a rapidly growing field. nih.govacs.org Research should focus on developing photocatalytic systems that can mediate the synthesis and functionalization of 7-Benzofuranol, 3-bromo-. For instance, visible-light-promoted cyclization reactions could offer an atom-economical alternative to traditional methods. nih.govacs.org

Mechanochemical Synthesis: Solid-state reactions induced by mechanical force, known as mechanochemistry, can significantly reduce or eliminate the need for solvents. Investigating the synthesis of 7-Benzofuranol, 3-bromo- and its precursors using ball-milling techniques could lead to more sustainable and scalable processes.

Flow Chemistry: Continuous flow reactors offer numerous advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing flow-based syntheses for 7-Benzofuranol, 3-bromo- would enable more efficient and reproducible production.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Exploring enzymatic routes for the synthesis or modification of 7-Benzofuranol, 3-bromo- could provide access to novel derivatives that are difficult to obtain through traditional chemical methods.

Use of Greener Solvents and Reagents: Future synthetic strategies should aim to replace hazardous solvents and reagents with more environmentally friendly alternatives. This includes the use of water, supercritical fluids, or bio-based solvents, as well as the development of catalyst-free reaction conditions where possible. acs.orgrsc.org

A comparative table of potential sustainable synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Visible-Light Catalysis | Utilizes renewable energy, mild reaction conditions | Catalyst design, substrate scope, reaction optimization |

| Mechanochemistry | Reduced or no solvent use, potential for new reactivity | Scalability, in-situ reaction monitoring |

| Flow Chemistry | Improved control and safety, ease of scale-up | Reactor design, handling of solids, cost |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts | Enzyme stability and availability, substrate specificity |

Exploration of Underexplored Reactivity Profiles

The bromine atom at the 3-position and the hydroxyl group at the 7-position of 7-Benzofuranol, 3-bromo- are key functional handles for further molecular elaboration. A deeper understanding of their reactivity is crucial for accessing a wider range of functionalized benzofuranol architectures.

Future research should focus on:

Palladium-Catalyzed Cross-Coupling Reactions: While palladium-catalyzed reactions are well-established, their application to the 7-Benzofuranol, 3-bromo- scaffold remains largely unexplored. mdpi.comnih.govyoutube.comnih.govyoutube.com Systematic studies of Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings at the C3-position would provide access to a diverse library of derivatives with tailored electronic and steric properties.

C-H Functionalization: Direct functionalization of the C-H bonds of the benzofuran (B130515) core is a highly atom-economical strategy for introducing new functional groups. Research into regioselective C-H activation and subsequent coupling reactions would open new avenues for derivatization.

Reactivity of the Hydroxyl Group: The phenolic hydroxyl group at the 7-position can be exploited for various transformations, including etherification, esterification, and conversion to a triflate for subsequent cross-coupling reactions. Investigating the interplay between the hydroxyl group and the bromine atom in directing reactivity is an important area for future study.

Multicomponent Reactions: The development of one-pot, multicomponent reactions involving 7-Benzofuranol, 3-bromo- as a building block would enable the rapid construction of complex molecular scaffolds. researchgate.net

The following table outlines potential derivatization strategies based on the reactivity of 7-Benzofuranol, 3-bromo-:

| Reaction Type | Target Functional Group | Potential Applications |

| Suzuki Coupling | Aryl, Heteroaryl | Organic electronics, pharmaceuticals |

| Sonogashira Coupling | Alkynyl | Luminescent materials, bioactive compounds |

| Buchwald-Hartwig Amination | Amino, Amido | Medicinal chemistry, agrochemicals |

| Etherification (OH group) | Ether | Polymer building blocks, drug analogues |

Development of Advanced Analytical Techniques for In-situ Studies

To gain deeper insights into the reaction mechanisms and kinetics of reactions involving 7-Benzofuranol, 3-bromo-, the development and application of advanced in-situ analytical techniques are essential. Real-time monitoring of reaction progress can provide valuable information for process optimization and the discovery of new reaction pathways.

Future research directions in this area include:

In-situ NMR Spectroscopy: The use of flow NMR or specialized NMR probes can allow for the real-time tracking of reactant consumption and product formation. researchgate.netpramanaresearch.org This can be particularly useful for studying complex reaction mixtures and identifying transient intermediates.

In-situ FTIR and Raman Spectroscopy: Vibrational spectroscopy techniques can provide real-time information about changes in functional groups during a reaction. These methods are well-suited for monitoring reactions in both batch and flow systems.

Coupled HPLC-NMR-MS Techniques: The hyphenation of high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provides a powerful tool for the separation and characterization of complex reaction mixtures. nih.gov This can be applied to identify byproducts and gain a more complete understanding of reaction outcomes.

Calorimetry: Reaction calorimetry can provide real-time data on the heat flow of a reaction, which is crucial for safety assessment and scale-up.

Computational Design of Functionalized Benzofuranol Architectures

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. researchgate.netresearchgate.nettandfonline.comacs.orgtandfonline.comnih.govmdpi.comnih.gov The application of these methods to 7-Benzofuranol, 3-bromo- can guide the design of new molecules with desired properties and accelerate the discovery process.

Key areas for computational research include:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be used to build predictive models that correlate the structural features of benzofuranol derivatives with their biological activity or material properties. nih.govmdpi.comresearchgate.netfrontiersin.org

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of 7-Benzofuranol, 3-bromo- derivatives to biological targets, such as enzymes or receptors. This information is invaluable for the rational design of new therapeutic agents.

In Silico Prediction of Physicochemical Properties: Computational methods can be employed to predict key properties such as solubility, lipophilicity, and electronic properties of novel benzofuranol derivatives before their synthesis, thus prioritizing the most promising candidates.

Design of Novel Scaffolds: Computational tools can be used to design entirely new molecular scaffolds based on the 7-Benzofuranol, 3-bromo- core, with optimized properties for specific applications. acs.org

The following table summarizes the key computational approaches and their potential impact:

| Computational Method | Objective | Potential Impact |

| 3D-QSAR | Predict biological activity or material properties | Guide the design of more potent or efficient compounds |

| Molecular Docking | Predict binding interactions with biological targets | Rational design of new drugs and probes |

| Molecular Dynamics | Simulate the dynamic behavior of molecules | Understand conformational changes and binding stability |

| In Silico Property Prediction | Estimate key physicochemical properties | Prioritize synthetic targets and reduce experimental effort |

By addressing these future research directions and unaddressed challenges, the scientific community can unlock the full potential of 7-Benzofuranol, 3-bromo- and its derivatives, leading to advancements in sustainable chemistry, medicine, and materials science.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of 3-bromo-7-benzofuranol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves electrophilic bromination of 7-benzofuranol using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperatures (0–25°C). Optimization requires monitoring regioselectivity, as bromination at the 3-position competes with other reactive sites. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound. Reaction progress can be tracked using TLC and confirmed via -NMR to verify substitution patterns .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate 3-bromo-7-benzofuranol from its structural analogs?

- Methodological Answer :